molecular formula C20H20ClN3O3S2 B2517846 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034458-81-4

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2517846
CAS No.: 2034458-81-4
M. Wt: 449.97
InChI Key: LXUZTYDUQUJKAT-UHFFFAOYSA-N
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Description

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazepane and thiazole structures. The chlorophenyl group is introduced through a substitution reaction, while the dioxido group is added through oxidation processes. The final step involves the coupling of the thiazepane and thiazole moieties under specific reaction conditions, often requiring the use of strong bases or coupling agents.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxido group can be further oxidized under specific conditions.

  • Reduction: : The thiazole ring can be reduced to form different derivatives.

  • Substitution: : The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the dioxido group, reduced forms of the thiazole ring, and substituted derivatives of the chlorophenyl group.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Chlorophenols: : These compounds also contain a chlorophenyl group and have similar applications in various fields.

  • Thiazole derivatives: : Other thiazole-based compounds may share similar biological activities and applications.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-14-18(28-20(22-14)24-9-4-5-10-24)19(25)23-11-8-17(29(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-7,9-10,17H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZTYDUQUJKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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